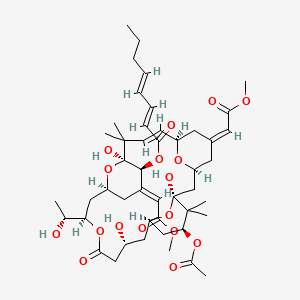

Bryostatin 1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

50% Butanol/water > 3.0 (mg/mL)

PET solvent* > 2.8 (mg/mL)

Soybean oil 1.5 - 3.0 (mg/mL)

*PEG 400 (60mL)/EtOH (30mL)/Tween 80 (10 mL) (mg/mL)

Synonyms

Canonical SMILES

Isomeric SMILES

Bryostatin 1 protein kinase C PKC binding mechanism

Quantitative PKC Binding Affinity of Bryostatin-1

Bryostatin-1 exhibits potent, nanomolar-scale affinity for various PKC isoforms, with notable specificity for certain subtypes [1].

| PKC Isoform | Subfamily | Binding Affinity (nM) | Key Functional Notes |

|---|---|---|---|

| PKCα | Classical (cPKC) | 1.35 [1] | Abundant in the CNS; considered a "memory kinase" [1]. |

| PKCβ₂ | Classical (cPKC) | 0.42 [1] | |

| PKCδ | Novel (nPKC) | 0.26 [1] | Activated by bryostatin-1 in neuronal cells [1]. |

| PKCε | Novel (nPKC) | 0.24 [1] | Highest specificity; key for synaptic growth and "memory kinase" functions [1]. |

Mechanism of Action and Signaling Pathway

Bryostatin-1 binds to the regulatory C1 domain of PKC, acting as a functional antagonist of phorbol esters [2]. Its effect unfolds in a temporal cascade, influencing signaling pathways critical for synaptic growth, memory formation, and immune modulation.

Figure 1: Bryostatin-1 activates PKC, leading to phosphorylation of substrates that drive neuroplasticity and immunomodulation through a defined temporal sequence.

Key Experimental Methodologies

Research on Bryostatin-1's binding and function relies on several key experimental approaches:

- Affinity Measurement: Competitive binding assays using radiolabeled phorbol esters (like [³H]phorbol-12,13-dibutyrate) on PKC isoforms or in rat brain cytosolic fractions determine half-maximal inhibitory concentration (IC₅₀) and dissociation constants (Kᵢ) [3].

- Functional Cellular Assays: PKC translocation kinetics are measured in real-time in living cells. This involves tagging PKC with a fluorescent protein (e.g., GFP) and monitoring its movement from the cytosol to the membrane upon bryostatin-1 treatment using live-cell imaging [4].

- In Vitro Immunomodulation: To study anti-inflammatory effects, bone marrow-derived dendritic cells (mBMDCs) are stimulated with lipopolysaccharide (LPS) in the presence of bryostatin-1. The production of cytokines (e.g., pro-inflammatory IL-12 and regulatory IL-10) is quantified via ELISA to demonstrate a shift to an anti-inflammatory state [5].

- In Vivo Neuroinflammation Models: Efficacy is tested in models like Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis. Bryostatin-1 is administered, and disease severity is scored based on paralysis, with CNS tissues analyzed for immune cell infiltration and demyelination [5].

Therapeutic Applications and Clinical Potential

The mechanistic understanding of Bryostatin-1 translates into several promising therapeutic applications:

- Neurological Disorders: In models of Alzheimer's disease, bryostatin-1 promotes synaptogenesis, reduces amyloid-beta and tau pathology, and restores memory and learning [3] [1]. Similar cognitive benefits are seen in models of stroke, traumatic brain injury, and Fragile X syndrome [1].

- Neuroinflammation and Multiple Sclerosis: Bryostatin-1 skews innate immune cells (macrophages, microglia) from a pro-inflammatory to an anti-inflammatory/reparative state, attenuating disease in the EAE model of MS [5].

- Oncology and Immunotherapy: Bryostatin-1 upregulates target antigens (like CD22) on cancer cell surfaces, potentially preventing antigenic escape and enhancing the efficacy of targeted immunotherapies such as CAR-T cells [4].

Beyond Natural Bryostatin-1: The Bryologs

Natural bryostatin-1 faces challenges of limited supply, difficult synthesis, and dose-limiting toxicities (like myalgia) [5] [2]. Research now focuses on designing synthetic analogs, "bryologs" [5] [4]. These are designed to:

- Retain high affinity for PKC.

- Exhibit tailored translocation and downregulation kinetics.

- Offer improved tolerability and synthetic accessibility while maintaining or improving efficacy [5] [4].

Bryostatin-1's multifaceted mechanism and the development of bryologs open up diverse therapeutic possibilities. The key for clinical success will be to match the specific PKC modulation profile of the compound (or analog) to the pathological signaling of the target disease.

References

- 1. Bryostatin-1: a promising compound for neurological disorders [pmc.ncbi.nlm.nih.gov]

- 2. The Bryostatins ’ Tale | Chemical & Engineering News [cen.acs.org]

- 3. ‐ Bryostatin : Pharmacology and Therapeutic Potential as a CNS Drug... 1 [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of designed PKC modulators for ... [nature.com]

- 5. Designed PKC-targeting bryostatin analogs modulate innate ... [pmc.ncbi.nlm.nih.gov]

what is the role of PKC activation in memory and learning

The Role of PKC in Memory and Learning

The table below summarizes the key roles and mechanisms of different PKC isoforms in memory processes.

| PKC Isoform | Primary Class | Key Role in Memory & Learning | Proposed Mechanism & Evidence |

|---|---|---|---|

| PKCα, βII, γ [1] [2] | Conventional (cPKC) | Spatial memory acquisition and consolidation [2]. | Activated by calcium and DAG [1]. Inhibition in the hippocampus impairs learning and the formation of long-term spatial memory [2]. |

| PKCδ [3] | Novel (nPKC) | Mediates the spacing effect on long-term memory (LTM) consolidation [3]. | Activated by DAG via the DAMB dopamine receptor. Translocates to mitochondria to enhance pyruvate metabolism, providing energy for LTM formation [3]. |

| PKCε [4] | Novel (nPKC) | Implicated in protective signaling; potential indirect role in memory. | Activation improves mitochondrial function and cell survival under stress. While not directly tested in memory models, improved cellular resilience could support memory processes [4]. |

| General PKC | - | Synaptogenesis and memory therapeutics [5] [6]. | Restoration of impaired PKC signaling enhances memory capacity, synaptic remodeling, and repair. PKC activators are considered a new class of drug candidates for conditions like Alzheimer's disease [5] [6]. |

Quantitative Analysis of PKC Isoform Activation

The sensitivity of PKC isoforms to activation varies significantly by the specific molecular species of its natural activator, diacylglycerol (DAG). The data below, derived from a comprehensive in vitro analysis, shows the percentage of maximum kinase activity achieved by each isoform in the presence of different DAG species at a concentration of 2 mmol% [1]. This highlights the isoform-specific preferences for lipid signaling.

| PKC Isoform | 16:0/16:0-DG | 16:0/18:1-DG | 18:1/18:1-DG | 18:0/20:4-DG | 18:0/22:6-DG |

|---|---|---|---|---|---|

| PKCα | 78% | 85% | 82% | 88% | 86% |

| PKCβII | 45% | 48% | 48% | 52% | 50% |

| PKCγ | 52% | 55% | 53% | 58% | 65% |

| PKCδ | 25% | 25% | 25% | 28% | 45% |

| PKCε | 28% | 28% | 28% | 30% | 32% |

| PKCη | 15% | 15% | 15% | 15% | 15% |

| PKCθ | 85% | 88% | 85% | 90% | 95% |

Note: Data represents kinase activity as a percentage of the maximum activity observed for that specific isoform across all tested DAG conditions. The DAG species are denoted by their fatty acid chains (e.g., 16:0/18:1 is 1-palmitoyl-2-oleoyl-sn-glycerol). PKCη was not markedly activated by any DAG species tested [1].

Experimental Protocols for PKC Research

For researchers aiming to study PKC, particularly PKCδ, the following protocol provides a detailed methodological framework.

Experimental protocol for measuring PKC-δ activity and its activator DAG [7].

Key Protocol Steps

- Cell Culture and Differentiation: The protocol is optimized for murine bone-marrow-derived dendritic cells (BMDCs). Hematopoietic progenitors are differentiated into BMDCs over 9-15 days using culture media supplemented with Granulocyte-macrophage colony-stimulating factor (GM-CSF) and Interleukin-4 (IL-4) [7].

- Cell Stimulation: To activate PKC, cells are treated with an immune stimulus like Lipopolysaccharide (LPS) or direct pharmacological activators.

- Isolation of Cell Membranes: Post-stimulation, cells are harvested and lysed. The lysate is subjected to differential centrifugation to isolate a membrane-rich fraction, which is crucial as PKC activation occurs at the membrane [7].

- Quantification of Diacylglycerol (DAG): Lipids are extracted from the isolated membranes, and the amount of DAG is quantified using a commercial enzymatic assay kit, verifying the upstream trigger for PKC activation [7].

- Assessment of PKC-δ Activity: Activity can be measured through multiple, complementary methods:

- Indirect Immunofluorescence: Using antibodies against the phosphorylated (active) form of PKCδ (e.g., at Ser643) to visualize its translocation to membranes or organelles like mitochondria [7] [3].

- Western Blotting: Detecting the same phosphorylation events to quantitatively measure activation [7].

- In Vitro Kinase Assay: The most direct method. Immunoprecipitated PKCδ is incubated with a substrate (e.g., myelin basic protein fragment) and [γ-32P] ATP. Radioactive phosphate incorporation into the substrate is measured to quantify kinase activity [7] [1].

PKC as a Therapeutic Target

Evidence strongly supports PKC activation as a promising strategy for memory-related disorders. PKC activity is essential for memory, and its dysfunction is linked to impairments; for example, neurotoxic amyloid-β in Alzheimer's disease inhibits PKC, and PKCβ-deficient animal models show cognitive deficits [5]. PKC also plays a regulatory role in amyloid production and tau pathology, two key hallmarks of Alzheimer's [6]. Therefore, restoring PKC function can enhance memory capacity, promote synaptogenesis, and counteract disease pathophysiology, making isozyme-specific PKC activators a compelling new class of drug candidates [5] [6].

References

- 1. Activation of conventional and novel protein kinase C ... [pmc.ncbi.nlm.nih.gov]

- 2. On the participation of hippocampal PKC in acquisition ... [sciencedirect.com]

- 3. PKCδ is an activator of neuronal mitochondrial metabolism ... [elifesciences.org]

- 4. Protein kinase C epsilon activation improves early survival ... [nature.com]

- 5. (PDF) Protein as Synaptogenic and Kinase ... C Activators Memory [academia.edu]

- 6. as a Potential Therapeutic Strategy in... Protein Kinase C Activation [pubmed.ncbi.nlm.nih.gov]

- 7. A protocol for measuring the activity of protein kinase C- ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Bryostatin 1 Biosynthesis in Marine Bryozoans

Introduction and Biological Source

Bryostatin 1 represents a highly oxygenated macrocyclic lactone that belongs to the broader family of bryostatins, which currently comprises over 20 identified structural analogs. This natural product initially gained scientific attention due to its exceptionally potent bioactivity against multiple human disease states, particularly cancer. The compound was first isolated in the 1960s by chemist George Pettit from the marine bryozoan Bugula neritina, though its complete structural characterization was not achieved until 1982 [1] [2]. Bugula neritina is a cosmopolitan bryozoan species that forms densely branched, colonial structures composed of numerous individual zooids interconnected through a funicular system [3]. These filter-feeding invertebrates inhabit marine environments worldwide, with documented populations in North and South America, the Mediterranean, and Australian waters [4].

The true biological origin of this compound remained enigmatic for decades until sophisticated molecular techniques revealed that the compound is actually produced not by the bryozoan itself, but by an uncultivated bacterial symbiont residing within the host tissues. This symbiont, identified as "Candidatus Endobugula sertula," is a gram-negative bacterium belonging to the γ-proteobacteria class that engages in an obligate symbiotic relationship with B. neritina [3] [5]. The symbiotic nature of this relationship explains why early attempts to produce this compound through bryozoan mariculture proved economically challenging and ultimately unsuccessful for large-scale production [3].

- Ecological function: Research has demonstrated that this compound serves a crucial defensive role in the bryozoan life cycle. The compound is concentrated primarily in larvae rather than adult colonies, with bryostatins 10 and 20 occurring at thousand-fold higher concentrations in larval stages [3]. This ontogenetic distribution pattern correlates with the compound's function as a potent feeding deterrent against potential predators. When fish predators ingest B. neritina larvae, they typically regurgitate them rapidly, with the larvae remaining viable and capable of completing metamorphosis [3]. The bryostatins are delivered as a protective "cloak" onto developing embryos in the ovicell through bacterial aggregates transported via the funicular system [3]. This chemical defense mechanism remains active until approximately two days after larval settlement, when the developing juvenile bryozoan synthesizes a protective chitinous exoskeleton that assumes the defensive role [3].

Table 1: Biological Context of this compound Production

| Aspect | Details |

|---|---|

| Producing Organism | Bugula neritina (marine bryozoan) with bacterial symbiont |

| Biosynthetic Source | "Candidatus Endobugula sertula" (γ-proteobacterium) |

| Ecological Role | Chemical defense against predation, particularly in larval stages |

| Tissue Distribution | Highest concentration in larvae (1000× adult levels) |

| Localization | Larval coating delivered via funicular system from bacterial aggregates |

Biosynthetic Machinery

Genetic Foundation

The bryostatin biosynthetic pathway is encoded by the bry gene cluster, which spans approximately 80-85 kilobases and consists of five large polyketide synthase (PKS) genes accompanied by several smaller modifying genes [5] [6]. This cluster represents a trans-acyltransferase (trans-AT) PKS system, a notable deviation from canonical PKS architectures. In trans-AT systems, the acyltransferase (AT) domains typically integrated within each PKS module are absent, with their function supplanted by a discrete, iteratively acting AT enzyme encoded separately within the gene cluster [5]. For the bryostatin pathway, this trans-AT activity is provided by the BryP enzyme, which is responsible for loading the extender units onto the acyl carrier protein (ACP) domains throughout the assembly line [5].

The modular architecture of the bry gene cluster follows a type I PKS organization, wherein large, multifunctional enzymes catalyze sequential rounds of polyketide chain elongation and processing. The five core PKS proteins (BryA-BryD) collaborate in an assembly-line fashion to construct the characteristic 20-membered macrolactone core structure common to all bryostatins [5] [6]. The recently completed draft genome of Ca. Endobugula sertula has enabled identification of additional bry genes that were missing from initial cluster analyses, including bryT and bryU, which are located approximately 48 kb from the core PKS genes [5]. These genes encode essential components of the β-branching cassette that installs the distinctive vinyl methylester functionalities critical for bryostatin's biological activity.

Core PKS Modules

The modular organization of the bryostatin PKS follows a collinear arrangement where each module is responsible for specific chemical transformations on the growing polyketide chain. The BryA module initiates biosynthesis by loading the starter unit and performing the first elongation steps, while BryB continues chain extension and incorporates the first β-branch through its associated cassettes [5]. The BryC and BryD modules complete the polyketide chain elongation and orchestrate macrocyclization to form the characteristic 20-membered lactone ring [6]. Each PKS module contains essential catalytic domains for chain elongation, including ketosynthase (KS), acyl carrier protein (ACP), and ketoreductase (KR) domains, with additional dehydratase (DH) and enoylreductase (ER) domains present in specific modules where full reduction of the β-carbonyl is required [5].

A distinctive feature of the bryostatin PKS system is the integration of β-branching cassettes that introduce two-carbon extensions at specific positions along the polyketide backbone. These modifications occur through the action of discrete enzymatic complexes that interact with the core PKS assembly line. The β-branching process is initiated by BryR, an HMG-CoA synthase homolog that catalyzes the condensation between an acetyl-ACP donor and the β-carbon of the polyketide chain [6]. Subsequent processing steps involving BryT (ECH1) and additional modifying enzymes result in the installation of the characteristic vinyl methylester functionalities that distinguish bryostatins from most other polyketide natural products [5] [6].

Table 2: Core Components of the Bryostatin Biosynthetic Gene Cluster

| Gene | Protein Function | Role in Biosynthesis |

|---|---|---|

| bryA-D | Type I Polyketide Synthases | Core PKS assembly line for chain elongation and macrocyclization |

| bryP | trans-Acyltransferase | Loading of malonyl extender units onto ACP domains |

| bryR | HMG-CoA Synthase Homolog | Initiates β-branching via condensation reaction |

| bryT | Enoyl-CoA Hydratase (ECH1) | Dehydration step in β-branching cassette |

| bryU | Donor Acyl Carrier Protein | Acetyl group donor for β-branching reaction |

| bryX | O-Methyltransferase | Installation of methyl ester functionality |

β-Branching Mechanism

The vinyl methylester moieties represent distinctive structural features of bryostatins that are uncommon among polyketide natural products and are now known to be critical for the compound's interaction with its molecular target, protein kinase C (PKC) [5]. These functionalities are installed through a specialized β-branching process that represents a significant expansion of canonical polyketide biosynthesis. The β-branching cassette in the bryostatin pathway operates as a coordinated enzymatic system that introduces two-carbon extensions at specific β-positions of the polyketide backbone through a sequence of carefully orchestrated reactions [6].

The mechanism begins with BryU, a discrete acyl carrier protein that is primed with an acetyl group through the action of the BryA module [5]. This acetyl-ACP donor then interacts with BryR, which functions as an HMG-CoA synthase homolog. BryR catalyzes an aldol condensation between the acetyl group carried by BryU and the β-keto position of the growing polyketide chain attached to the main ACP (ACP-a) within the PKS module [6]. This condensation reaction yields an intermediate structurally analogous to 3-hydroxy-3-methylglutaryl (HMG), mirroring the product formed in the primary metabolic pathway for isoprenoid biosynthesis [5]. The resulting branched intermediate then undergoes successive processing to install the final vinyl methylester functionality.

Following the initial condensation, the β-branching process continues with dehydration catalyzed by BryT, an enoyl-CoA hydratase homolog (ECH1) that introduces a double bond in the growing branch [5] [6]. Subsequent steps include O-methylation facilitated by a BryA domain and double bond isomerization mediated by BryB, ultimately generating the characteristic vinyl methylester moieties found in all natural bryostatins [5]. This intricate β-branching mechanism exemplifies the sophisticated enzymatic strategies that marine symbiotic bacteria have evolved to generate complex chemical structures with potent biological activities.

Figure 1: β-Branching Cassette in Bryostatin Biosynthesis - This diagram illustrates the sequential enzymatic steps responsible for installing the characteristic vinyl methylester moieties in bryostatins through a specialized β-branching mechanism.

Production Challenges and Alternative Approaches

Supply Limitations

The development bottleneck most significantly impeding clinical advancement of this compound remains its severely limited supply from natural sources. This compound occurs in exceptionally low concentrations within its host organism, with extraction yields averaging approximately 1 gram per ton of raw B. neritina biomass [1] [2]. This daunting extraction requirement, coupled with the complex colonial nature of the bryozoan host and the uncultivability of its bacterial symbiont, has rendered natural isolation economically and ecologically impractical for supplying material for comprehensive clinical trials, much less widespread therapeutic use [3]. The supply challenge is further compounded by the intricate chemical architecture of this compound, which features 21 stereocenters and multiple sensitive functional groups that complicate synthetic production approaches [7].

Early attempts to overcome these supply limitations focused on mariculture approaches for B. neritina, but these efforts failed to achieve commercially viable production levels due to the slow growth rates of the bryozoan and the persistently low titers of this compound in cultured colonies [3]. Similarly, repeated attempts to cultivate the bacterial symbiont Ca. Endobugula sertula under laboratory conditions have been unsuccessful, preventing the establishment of fermentative production methods that have proven successful for other bacterially derived natural products [5]. These fundamental biological constraints have necessitated the development of alternative strategies for bryostatin production, focusing primarily on total synthesis and analogue development.

Synthesis and Engineering Approaches

Total synthetic approaches to this compound represent a formidable challenge in organic chemistry due to the compound's structural complexity. The first successful total synthesis was reported in 2010 by Keck and colleagues, requiring 29 linear steps and employing a convergent strategy that united preformed A and C ring fragments through a pyran annulation reaction [7]. This landmark achievement was followed by Wender's improved synthesis in 2017, which established the current benchmark with 29 total steps and significantly improved overall yield [1]. While these synthetic routes represent spectacular achievements in synthetic chemistry, they remain impractical for industrial-scale production due to their length, complexity, and low overall efficiency.

In response to these challenges, significant research focus has shifted toward the development of structurally simplified analogues (bryologs) that retain biological activity while being more accessible through chemical synthesis [5] [7]. These efforts have yielded several promising candidates that maintain the key pharmacophoric elements required for PKC modulation while incorporating strategic simplifications to streamline synthesis. Parallel biotechnological approaches are exploring the potential for heterologous expression of the bry gene cluster in culturable bacterial hosts, though this strategy faces significant challenges due to the large size of the gene cluster, the complexity of the biosynthetic pathway, and the likely requirement for specialized chaperones or regulatory elements not yet identified [5] [6].

Table 3: this compound Production Methods Comparison

| Method | Advantages | Limitations | Current Yield |

|---|---|---|---|

| Natural Isolation | Provides authentic product; No synthesis required | Extremely low concentration (10⁻⁵-10⁻⁷% wet weight); Ecological impact | ~1 g/ton bryozoan |

| Total Synthesis | Ensures compound purity; Enables analogue production | Lengthy (29+ steps); Low overall yield; Costly | Milligram scale |

| Analog Development | Improved synthetic accessibility; Tunable activity | Potential altered pharmacology; Regulatory challenges | Gram scale possible |

| Heterologous Expression | Potential for fermentative production; Renewable | bry cluster complexity; Symbiont-specific factors | Not yet achieved |

Therapeutic Applications and Clinical Status

Anticancer Potential

The antitumor properties of this compound have been extensively investigated across numerous preclinical and clinical studies. In vitro evaluations have demonstrated potent inhibition of tumor cell proliferation and induction of differentiation and apoptotic cell death across a broad spectrum of cancer cell lines, including leukemia, lymphoma, glioma, and solid tumors such as ovarian and breast carcinomas [4]. The compound's mechanism of action primarily involves modulation of protein kinase C (PKC) isoforms, which play critical roles in cellular signaling pathways governing proliferation, differentiation, and survival [4] [2]. This compound binds to the diacylglycerol (DAG) binding site in the C1 regulatory domain of PKC, initially activating and then subsequently downregulating the enzyme through promoted degradation [4].

Despite highly promising preclinical results, clinical outcomes for this compound as a single-agent anticancer therapy have been disappointing. Over thirty Phase I and II clinical trials conducted across various cancer types, including both solid tumors and hematological malignancies, have failed to demonstrate sufficient efficacy to warrant advancement to Phase III studies [4] [3]. However, more encouraging results have emerged from combination therapy approaches, where this compound has shown synergistic effects with established chemotherapeutic agents such as paclitaxel, cisplatin, and vincristine [4]. These synergistic interactions appear to stem from this compound's ability to sensitize tumor cells to cytotoxic agents, potentially through modulation of drug resistance pathways, including inhibition of multidrug resistance protein 1 (MDR-1) in specific mutant cell lines [5].

Neurological and Antiviral Applications

Beyond oncology, this compound has demonstrated remarkable therapeutic potential in central nervous system disorders. In rodent models of Alzheimer's disease, the compound has produced striking positive effects on cognitive function, likely through enhancement of synaptic plasticity and promotion of synaptogenesis [3] [2]. These promising preclinical findings have prompted the initiation of Phase II clinical trials evaluating this compound in patients with moderate to severe Alzheimer's disease, sponsored by the Blanchette Rockefeller Neurosciences Institute and its spin-off company Neurotrope [2]. Additional preclinical studies have suggested potential efficacy in stroke recovery, depression, and other neurological conditions, substantially expanding the compound's potential therapeutic repertoire.

Another emerging application for this compound lies in the field of virology, particularly in HIV/AIDS treatment. The compound has shown potential as a latency-reversing agent capable of activating latent HIV viruses residing in cellular reservoirs [3] [2]. This "shock and kill" strategy aims to force viral expression from dormant infected cells, thereby exposing them to elimination by conventional antiretroviral therapy with the ultimate goal of eradicating persistent viral reservoirs that currently prevent complete cure of HIV infection [3]. While still in early stages of investigation, this application represents a potentially transformative approach to HIV management that merits further clinical exploration.

Experimental Methodologies

Gene Cluster Analysis

The initial identification and characterization of the bryostatin biosynthetic gene cluster employed a cosmid library-based approach coupled with sequencing and bioinformatics analysis [5]. This methodology begins with the construction of a large-insert library from metagenomic DNA isolated from the bryozoan-bacterial symbiosis system, ensuring adequate coverage to capture the complete bry gene cluster, which spans approximately 80-85 kb. Individual cosmids are sequenced using a shotgun approach, followed by assembly and annotation through comparison with public databases of known biosynthetic genes, particularly those encoding polyketide synthases and modifying enzymes [5] [6].

More recent investigations have employed draft genome sequencing of the bacterial symbiont Ca. Endobugula sertula, which has enabled identification of previously missing components of the β-branching cassette, including bryT and bryU [5]. These genes were located approximately 48 kb from the core PKS genes in the genome assembly, highlighting the potential for discontinuous organization of biosynthetic gene cluster components. Functional annotation of putative genes involves phylogenetic analysis to identify conserved catalytic domains and motifs, complemented by heterologous expression of individual genes or gene subsets in culturable bacterial hosts such as E. coli or Streptomyces species for functional characterization [5].

Chemoenzymatic Studies

In vitro reconstitution of discrete biosynthetic steps has been instrumental in elucidating the function of individual enzymes within the bryostatin pathway. For the β-branching cassette, this approach involves heterologous expression and purification of candidate enzymes, followed by activity assays with synthetic or semi-synthetic substrate analogs [6]. These experiments typically employ radioisotope-labeled substrates (e.g., 14C-malonyl-CoA) or spectrophotometric assays to monitor reaction progress and determine kinetic parameters. For acyl carrier protein components like BryU, activity assays require preliminary conversion to the holo-form through incubation with phosphopantetheinyl transferase and CoA before functional assessment [5].

The regiochemistry of enzymatic reactions is determined through sophisticated analytical techniques, including LC-MS/MS analysis of reaction products and comparison with authentic standards when available. For novel enzymatic transformations, more extensive structural elucidation through NMR spectroscopy may be required to unambiguously establish reaction outcomes [6]. In the case of BryT, the enoyl-CoA hydratase responsible for dehydration in the β-branching cassette, chemoenzymatic synthesis of proposed reaction intermediates followed by in vitro incubation with the purified enzyme and analysis of products has been essential for verifying the predicted Δ3 regiochemistry of the dehydration reaction [5].

Figure 2: Experimental Workflow for Bryostatin Biosynthesis Studies - This diagram outlines the integrated genomics and chemoenzymatic approach used to characterize the bryostatin biosynthetic pathway and validate the functions of individual enzymes.

Conclusion and Future Perspectives

The study of This compound biosynthesis represents a compelling intersection of marine symbiosis, natural product chemistry, and drug discovery. The elaborate polyketide assembly line encoded by the bry gene cluster, with its distinctive β-branching cassettes for installing vinyl methylester functionalities, exemplifies the sophisticated enzymatic machinery that symbiotic bacteria employ to generate structurally complex and biologically potent molecules. While significant progress has been made in elucidating the fundamental biosynthetic pathway, substantial challenges remain in achieving economically viable production of this compound for comprehensive clinical evaluation and potential therapeutic application.

Future research directions will likely focus on several key areas. First, continued mechanistic studies of the biosynthetic enzymes, particularly those involved in the unique β-branching reactions, may reveal catalytic strategies that could be harnessed for bioinspired synthesis or metabolic engineering approaches. Second, heterologous expression efforts aimed at reconstituting the entire bryostatin pathway in culturable bacterial hosts would represent a transformative advancement, potentially enabling fermentative production of the compound and its analogs. Third, structure-activity relationship studies informed by biosynthetic insights may guide the development of simplified analogs that maintain therapeutic efficacy while being more accessible through chemical synthesis. As these scientific advances converge with growing understanding of this compound's multifaceted mechanisms of action across various disease states, this remarkable marine-derived compound may yet fulfill its considerable potential as a therapeutic agent for cancer, neurological disorders, and other human diseases.

References

- 1. This compound [acs.org]

- 2. Bryostatin [en.wikipedia.org]

- 3. Bryostatins: Biological context and biotechnological prospects [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of the Marine-Derived Compound ... [mdpi.com]

- 5. This compound - an overview [sciencedirect.com]

- 6. Chemoenzymatic Dissection of Polyketide β-Branching in the ... [pubmed.ncbi.nlm.nih.gov]

- 7. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

how does Bryostatin 1 modulate the PKC signaling pathway

Mechanism of PKC Modulation by Bryostatin-1

Bryostatin-1 binds to the regulatory C1 domain on PKC, the same site as the endogenous activator diacylglycerol (DAG) and tumor-promoting phorbol esters [1]. This binding induces a conformational change that translocates PKC from the cytosol to the membrane, activating the kinase [1]. The effects of bryostatin-1 are time-dependent: short-term exposure promotes PKC activation, while prolonged exposure induces ubiquitination and proteasomal degradation, leading to PKC downregulation [2] [1].

The following diagram illustrates the core mechanistic pathway of Bryostatin-1-induced PKC modulation.

Quantitative Pharmacology and Isoform Specificity

A key feature of bryostatin-1 is its high potency and selectivity for specific PKC isoforms, which underpins its therapeutic effects. The binding affinity and functional potency for key isoforms are summarized below.

Table 1: Bryostatin-1 Binding Affinity and Functional Potency for PKC Isoforms [3] [1]

| PKC Isoform | Subfamily | Reported Binding Affinity (Kd) | Reported Functional Activation Concentration |

|---|---|---|---|

| PKCε | Novel (nPKC) | 0.24 nM | 0.1 nM (10⁻¹⁰ M) |

| PKCδ | Novel (nPKC) | 0.26 nM | 1 nM (10⁻⁹ M) |

| PKCα | Classical (cPKC) | 1.35 nM | 10 nM (10⁻⁸ M) |

| PKCβ₂ | Classical (cPKC) | 0.42 nM | Information Not Specified |

This isoform selectivity is functionally critical. In neuronal cells, bryostatin-1 more potently and sustainably activated PKCδ and PKCε compared to another PKC activator, TPPB, which correlated with its superior ability to promote the non-amyloidogenic processing of APP (a key pathway in Alzheimer's disease) [3] [4].

Experimental Protocols for Studying PKC Modulation

For researchers investigating bryostatin-1, established methodologies provide a framework for studying its effects on PKC.

Cell-Based Model: α-Secretase Activity in SH-SY5Y Cells

This protocol assesses a functional downstream effect of PKC activation relevant to Alzheimer's disease [3].

- 1. Cell Line and Culture: Use SH-SY5Y human neuroblastoma cells. Maintain in DMEM with 4.5 g/L glucose, supplemented with 10% FBS and 1% antibiotic/antimycotic [3].

- 2. Pre-treatment Handling: Plate cells until confluent. Before the experiment, replace the growth medium with serum-free and protein-free medium for 2 hours. This wash step removes interfering proteins (like sAPPα present in FBS) and allows for subsequent concentration of the analyte [3].

- 3. Drug Treatment: Prepare bryostatin-1 in ethanol stock; ensure final ethanol concentration in culture is below 0.1%. Apply bryostatin-1 to cells in serum-free medium [3].

- 4. Measuring Output: sAPPα Secretion. After treatment, collect the conditioned serum-free medium. sAPPα, the soluble 93-kDa cleavage product of APP generated by α-secretase, is the key readout. It can be detected and quantified via Western blot or ELISA [3].

Live-Cell Imaging with FRET-Based Biosensors

This technique allows real-time monitoring of endogenous PKC activity in live cells, overcoming limitations of western blotting or fractionation [5].

- 1. Biosensor: Use the genetically encoded C Kinase Activity Reporter (CKAR). CKAR uses FRET between CFP and YFP; phosphorylation by PKC induces a conformational change that reduces FRET efficiency [5].

- 2. Cell Transfection: Transfert adherent cells (e.g., COS-7) with the CKAR plasmid. For valid results, select cells expressing low levels of the biosensor (ideally ≤1 µM) to avoid perturbing the native signaling pathway [5].

- 3. Imaging and Stimulation: Image cells in a saline buffer (e.g., HBSS with Ca²⁺) using a fluorescence microscope capable of measuring CFP/YFP FRET. Establish a baseline, then add bryostatin-1 and monitor the FRET ratio change over time [5].

- 4. Controls and Validation:

- Maximal Response: Apply a saturating dose of phorbol ester (e.g., 200 nM PMA) at the end of the experiment to define the maximum possible FRET ratio change [5].

- PKC Specificity: Pre-treat cells with a pan-PKC inhibitor (e.g., Gö6983) to block the bryostatin-1-induced FRET change [5].

- Biosensor Specificity: Use a mutant CKAR (T/A) where the phospho-acceptor threonine is replaced by alanine; it should not respond to bryostatin-1 [5].

Therapeutic Implications and Key Mechanisms

The unique pharmacological profile of bryostatin-1 translates into several therapeutic mechanisms.

Table 2: Documented Therapeutic Mechanisms of Bryostatin-1

| Therapeutic Area | Key Documented Mechanisms | Relevant PKC Isoforms |

|---|---|---|

| Alzheimer's Disease | Promotes non-amyloidogenic processing of APP, increasing neuroprotective sAPPα and reducing toxic β-amyloid (Aβ) production [3] [1]. Synaptogenesis, prevents synapse loss, increases hippocampal spine density [1]. | PKCδ, PKCε [3] |

| Remyelination (e.g., MS) | Therapeutically targets microglia to attenuate neuroinflammation and promote remyelination [6]. | Information Not Specified |

| Ischemic Stroke | Demonstrates neuroprotective effects; rescues deficits in spatial learning and memory in animal models [1]. | PKCε [1] |

| Cancer | Short-term exposure can inhibit proliferation and induce apoptosis. Long-term exposure leads to PKC downregulation, disrupting growth signals. Can sensitize cancer cells to chemotherapy [2]. | Multiple (Downregulated) |

The following chart illustrates how bryostatin-1 modulates the APP processing pathway via PKC, a key mechanism for its potential use in Alzheimer's disease.

Bryostatin-1's high potency and isoform selectivity make it a powerful tool for probing PKC biology and a promising therapeutic candidate. The experimental protocols provide a solid foundation for validating its effects in specific research models.

References

- 1. Bryostatin-1: a promising compound for neurological ... [frontiersin.org]

- 2. Bryostatin-1: a novel PKC inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bryostatin-1 vs. TPPB: Dose-Dependent APP Processing and PKC-α, -δ, and -ε Isoform Activation in SH-SY5Y Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bryostatin-1 vs. TPPB: dose-dependent APP processing and PKC-α, -δ, and -ε isoform activation in SH-SY5Y neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genetically encoded fluorescent reporters to visualize protein ... [pmc.ncbi.nlm.nih.gov]

- 6. PKC modulator promotes remyelination [nature.com]

Bryostatin 1 pharmacological profile and molecular targets

Molecular Targets and Binding Affinities of Bryostatin 1

This compound is a potent modulator of Protein Kinase C (PKC) and has been found to interact with other specific protein targets. The table below summarizes its key molecular targets and known binding affinities.

| Target Protein | Action | Reported Affinity (Ki or IC50) | Organism | Citations |

|---|---|---|---|---|

| Protein Kinase C epsilon type (PKCε) | Activator | 0.24 nM | Humans | [1] [2] |

| Protein Kinase C alpha type (PKCα) | Activator | 1.35 nM | Humans | [1] [2] |

| Munc13-1 (full-length) | Binds/Bioactive Ligand | 0.45 ± 0.04 nM | Mouse | [3] |

| Munc13-1 (isolated C1 domain) | Binds/Bioactive Ligand | 8.07 ± 0.90 nM | Mouse | [3] |

| Caspase-8 | Inhibitor | Information Missing | Humans | [2] |

| Serine/threonine-protein kinase D1 (PKD) | Activator | Information Missing | Humans/Mice | [4] [2] |

| T-lymphocyte activation antigen CD86 | Inducer | Information Missing | Humans | [2] |

A significant recent finding is the identification of Munc13-1 as a high-affinity molecular target. Munc13-1 is a protein essential for priming synaptic vesicles and neuronal transmission, and its activation by this compound provides a strong mechanistic explanation for the compound's observed effects on synaptic growth and memory enhancement [3].

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action involves its interaction with the C1 regulatory domain of Protein Kinase C (PKC) isoforms [1]. The subsequent signaling events follow a complex, time-dependent pattern.

Diagram of this compound's time-dependent PKC activation and downstream signaling.

- PKC Activation and Translocation: this compound binding induces the translocation of PKC from the cytosol to the plasma membrane, a hallmark of its activation [3] [1]. This leads to the phosphorylation of downstream substrates.

- Biphasic and Multi-phasic Activity: The activation of PKC is not sustained linearly. Protein Kinase D (PKD) activation by this compound follows a biphasic pattern, with maximal activation at 10 nM and reduced activation at higher concentrations (100 nM) [4]. Furthermore, prolonged exposure leads to:

- Ubiquitination and proteasomal degradation of the enzyme (downregulation phase over several hours).

- Subsequent de novo synthesis of the original enzyme after more than two days [1].

Therapeutic Applications and Evidence

This compound shows promise across a surprising range of therapeutic areas, largely driven by its modulation of PKC and other targets.

| Therapeutic Area | Proposed Mechanism / Effect | Key Findings (Preclinical/Clinical) |

|---|---|---|

| Oncology & Immunotherapy |

| • Hematologic Cancers (ALL, CLL, NHL) | • Induces tumor cell differentiation [5] [6]. • Upregulates tumor-associated antigens (e.g., CD22, CD86) [2] [7]. | • Enhanced efficacy of anti-CD22 CAR T-cell therapy [7]. • Phase I/II trials showed limited efficacy as monotherapy but better promise in combinations [6] [8]. | | • Solid Tumors | • Synergizes with cytotoxic agents (e.g., gemcitabine) [8]. | • Phase I trial with gemcitabine showed partial responses in breast/colon cancer and a recommended this compound dose of 35 µg/m² [8]. | | Neurological Disorders | | | | • Alzheimer's Disease | • Activates PKCε, promotes synaptogenesis, increases BDNF, prevents synapse loss [1]. | • Rescues spatial learning and memory deficits in animal models [1]. | | • Fragile X Syndrome | • Modulates synaptic connectivity and plasticity [1]. | • Rescues cognitive function and memory deficits in animal models; increases hippocampal BDNF [1]. | | • Stroke & Traumatic Brain Injury | • Exerts neuroprotective effects [1]. | • Improves functional recovery in animal models of ischemic stroke [1]. | | Other Indications | | | | • HIV/AIDS | • Modulates latent viral reservoirs [7]. | • Under investigation for HIV eradication strategies [7]. |

Detailed Experimental Protocol: PKC Translocation Assay

A key methodology for confirming this compound's activity is visualizing PKC/Munc13 translocation via confocal microscopy [3].

- Cell Line: HT22 hippocampal neuronal cells or other relevant cell lines (e.g., Swiss 3T3 cells) [3] [4].

- Treatment:

- Incubate cells with this compound at varying concentrations (e.g., 1-100 nM) for a short period (e.g., 30 minutes) to observe acute activation.

- Immunofluorescence & Imaging:

- Fixation: Treat cells with a fixative (e.g., paraformaldehyde).

- Staining: Incubate with a primary antibody specific for the target protein (e.g., Munc13-1 or a PKC isoform), followed by a fluorescently-labeled secondary antibody.

- Analysis: Use confocal microscopy to visualize the subcellular localization of the protein. Activation is indicated by a clear translocation of the fluorescent signal from the cytoplasm to the plasma membrane [3].

- Control Experiments:

Clinical Development and Future Directions

While preclinical data is robust, clinical outcomes have been mixed. Phase II trials of this compound as a single agent for various cancers showed limited efficacy, though with a relatively favorable safety profile [6]. Major challenges include its complex supply, dose-limiting toxicities like myalgia, and biphasic pharmacology [7] [8].

Current research focuses on:

- Combination Therapies: Using this compound as a sensitizing agent with chemotherapy or immunotherapy [7] [8].

- Synthetic Analogs: Developing "close-in" analogs via function-oriented synthesis (FOS) to retain PKC affinity while improving therapeutic properties, tuning translocation kinetics, and reducing side effects [7].

- Biomarker Identification: Finding predictive biomarkers to select responsive patient populations [6].

References

- 1. Bryostatin-1: a promising compound for neurological disorders [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Munc13 Is a Molecular Target of this compound - PubMed - NIH [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces biphasic activation of protein kinase D ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Activates Protein Kinase C and Induces ... [sciencedirect.com]

- 6. Anticancer Activity of the Marine-Derived Compound ... [mdpi.com]

- 7. Synthesis and evaluation of designed PKC modulators for ... [nature.com]

- 8. Phase I study of this compound and gemcitabine - PubMed - NIH [pubmed.ncbi.nlm.nih.gov]

source and extraction of natural Bryostatin 1

Natural Source, Yield, and Ecological Role

The table below summarizes the origin and key challenges of natural Bryostatin 1 extraction.

| Aspect | Details |

|---|---|

| Producing Organism | Marine bryozoan, Bugula neritina (a colonial invertebrate) [1] [2] [3]. |

| True Biosynthetic Source | A bacterial symbiont, "Candidatus Endobugula sertula", living within the bryozoan [2] [4] [5]. |

| Key Ecological Function | Acts as a potent antifeedant, protecting larvae from fish predation [2]. |

| Concentration & Yield | Found in minute quantities (yield of 10⁻⁵% to 10⁻⁷% of adult colony wet weight); approximately 1 tonne of raw bryozoans is needed to extract 1 gram of this compound [2] [3]. |

Modern and Emerging Production Methods

Due to the extreme scarcity of natural this compound, significant efforts have been made to develop alternative production methods, summarized in the table below.

| Method | Description | Current Status & Advantages |

|---|---|---|

| Total Synthesis | Complete chemical construction of the this compound molecule in the laboratory [4] [3]. | Several successful syntheses reported; Wender's method is one of the shortest. Allows for production of analogs [4] [3]. |

| Synthesis of Analogues ("Bryologs") | Creation of structurally simpler, more accessible molecules that mimic this compound's biological activity [4] [5] [3]. | An active area of research to develop compounds with improved therapeutic profiles and practical supply for clinical use [4] [5]. |

| Biotechnological Approaches | Attempts to cultivate the bacterial symbiont or express its biosynthetic gene cluster in a surrogate host [2]. | The symbiont has not yet been cultured. The large bryostatin BGC has been identified, but heterologous expression remains a challenge [2] [5]. |

| New Natural Sources | Discovery of Bryostatin analogs in other marine organisms, like the nudibranch Antiopella cristata [6]. | Suggests potential for new sources via dietary sequestration; confirms the potency of bryostatin structures [6]. |

Experimental Workflow for Isolation and Identification

For researchers, the following workflow details the key steps for the bioassay-guided isolation of bryostatins from marine samples, as exemplified by recent research [6].

The primary challenge in the purification process is the exceptionally low natural concentration of bryostatins. Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for identifying and characterizing these complex molecules. Structural determination relies heavily on 2D NMR experiments like HSQC and ROESY to confirm the relative configuration of chiral centers [6].

A Guide for Research and Development

The extremely low yield from natural extraction means it is not a viable path for new research or drug development. The field has decisively shifted toward synthetic chemistry and the creation of analogues.

- For research requiring the native compound: Sourcing from a commercial supplier of synthetic this compound is the most feasible option.

- For drug discovery programs: Investing in the synthesis of novel bryostatin analogues offers a more promising and sustainable strategy, potentially yielding molecules with superior properties [4] [3].

References

- 1. Anticancer Activity of the Marine-Derived Compound ... [mdpi.com]

- 2. Bryostatins: Biological context and biotechnological prospects [pmc.ncbi.nlm.nih.gov]

- 3. Bryostatin [en.wikipedia.org]

- 4. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - an overview [sciencedirect.com]

- 6. Screening the Irish Marine Biorepository Identifies a New ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Bryostatin 1 Functional Antagonism of Phorbol Ester Effects

Introduction and Clinical Significance

Protein kinase C (PKC) represents a critical node in cellular signaling pathways, functioning as a family of serine-threonine kinases that respond to the lipid second messenger sn-1,2-diacylglycerol (DAG) generated during receptor-mediated phosphoinositide breakdown. These enzymes regulate fundamental cellular processes including proliferation, differentiation, apoptosis, and transformation through their phosphorylation of specific protein substrates. The significance of PKC modulation extends to multiple therapeutic areas, with PKC emerging as an attractive target for cancer, diabetic retinopathy, dementia, and other conditions. Two major classes of exogenous PKC modulators that bind to the regulatory C1 domain of PKC have been extensively studied: the tumor-promoting phorbol esters (such as PMA) and the marine-derived macrolides known as bryostatins. Despite binding to similar regions on PKC isozymes, these two classes of compounds produce strikingly different biological responses, with bryostatin 1 uniquely functioning as a functional antagonist of many phorbol ester-mediated effects while displaying its own distinct pattern of biological activity. [1] [2]

This compound, first isolated from the marine bryozoan Bugula neritina by Pettit and colleagues, is a complex macrocyclic lactone that represents one of the most extensively investigated marine natural products in clinical trials. This compound has been studied in numerous Phase I/II oncology clinical trials both as a single agent and in combination with other chemotherapeutic drugs. While demonstrating minimal effect as a single agent against most cancers, this compound has shown promising results in combination therapies and has received orphan drug status from the FDA for esophageal cancer in combination with paclitaxel and separately for fragile X syndrome. Beyond oncology, this compound has generated considerable interest for potential applications in Alzheimer's disease treatment, where it has been shown to enhance memory, correct memory deficits, restore lost synapses, prevent neuronal death, and reduce amyloid plaques and neurofibrillary tangles in animal models. Additionally, preliminary studies indicate this compound may contribute to HIV eradication strategies by activating transcription factors that can rouse latent HIV proviruses from their slumbering state in cellular reservoirs. [3] [4]

Structural Basis of Differential Activity

Key Structural Features and Analog Studies

The structural complexity of this compound encompasses a 20-membered macrolactone with three tetrahydropyran rings (A, B, and C) forming what is known as the bryopyran core. This macrocyclic framework contains multiple chiral centers and diverse functional groups that contribute to its unique biological profile. A methylene bridge links the A and B rings, while a propenyl chain connects the B and C rings, and an ethylbutanoate lactone substructure completes the macrocycle by joining the C ring back to the A ring. The molecule features geminal dimethyl groups on C18 of the propenyl substructure and on C8 of the pyran ring B, with many bryostatins displaying exocyclic methylenoate groups on both B and C rings. The complete structural elucidation of this compound and related compounds has enabled sophisticated structure-activity relationship studies that seek to identify the specific molecular determinants responsible for its unique biological behavior compared to phorbol esters. [5]

Structural analog studies have been instrumental in pinpointing the specific regions of the this compound molecule responsible for its unique biological properties. Research has demonstrated that the bottom half of the this compound structure (containing the C1 domain-binding elements) is sufficient to confer binding affinity to PKC isozymes, while the top half of the molecule is necessary for its characteristic antagonism of phorbol ester responses. This understanding was significantly advanced through the study of neristatin 1, a natural product that possesses a top half similar to this compound but with a distinct bottom half. Significantly, neristatin 1 exhibits this compound-like biological activity rather than phorbol ester-like effects on U937 promyelocytic leukemia cells, indicating that the top half of the bryostatin structure is largely sufficient for bryostatin-like activity when paired with an appropriate PKC-binding domain. This finding provides critical insight for the design of simplified bryostatin analogs with retained functional antagonism properties. [6]

Table 1: Structural Features of this compound and Their Functional Roles

| Structural Element | Location | Functional Role | Experimental Findings |

|---|---|---|---|

| C7 acetate | A-ring | Initially hypothesized as critical for unique activity | Not the critical determinant; C7 acetate analogues show PMA-like behavior |

| C9 OH and C8 gem-dimethyl | A-ring | Potential key residues for unique biology | Likely responsible for switch between PMA-like and bryo-like activity |

| Top half structure | C1-C13 region | Necessary for phorbol ester antagonism | Confers bryostatin-like biological profile |

| Bottom half structure | C14-C27 region | Sufficient for PKC binding | Provides nanomolar affinity for PKC isozymes |

| Exocyclic methylenoate | B and C rings | Versatile chemical handle for modifications | C7-exomethylene compounds show highest PKC binding affinity |

SAR Studies and Simplified Analogs

Structure-activity relationship (SAR) studies have systematically investigated the contribution of specific this compound functional groups to its biological activity. The C7 acetate was initially considered a potential critical determinant of bryostatin's unique activity profile, but synthesis and evaluation of analogue Merle 27 incorporating this feature demonstrated no enhanced binding affinity for PKC relative to previously characterized analogues lacking the C7 acetate. Functional assays revealed that Merle 27 induced biological responses characteristic of those induced by PMA rather than this compound, indicating that the C7 acetate alone cannot explain the differential activity. Instead, research has pointed to the C9 OH and/or C8 gem-dimethyl groups as the critical residues largely responsible for this compound's unique biological profile. Interestingly, on both the bryopyran and B-ring acetal synthetic platforms, exomethylene compounds at C7 demonstrate approximately 2.5-3-fold greater potency in PKC binding compared to compounds incorporating the natural C7 acetate functionality, suggesting subtle structural modifications can significantly impact activity. [7]

The complexity of this compound and the impracticality of obtaining sufficient quantities from natural sources have driven efforts to develop simplified analogs with retained biological activity. The Wender group has pioneered the development of "bryologs" - simplified analogs designed based on understanding of the phorbol ester binding site on PKC. One such simplified analog containing only one pyran ring (analog 27) demonstrated an ability to modulate PKCα activity, though the cyclic framework appears essential for desired potency levels. Another promising analog termed "picolog" (analog 17) has shown potent in vivo efficacy against lymphoma. These medicinal chemistry efforts aim to retain the therapeutically desirable functional antagonism of phorbol ester responses while improving synthetic accessibility and pharmaceutical properties. The continued refinement of structure-activity relationships enables more rational design of bryostatin-inspired therapeutic candidates with optimized activity profiles. [3] [5]

Molecular Mechanisms of Functional Antagonism

Differential PKC Isoform Regulation

The functional antagonism exhibited by this compound against phorbol ester effects stems from fundamental differences in how these two classes of PKC modulators regulate various PKC isozymes and their subsequent cellular localization. While both this compound and phorbol esters bind to the C1 domains of classical (PKCα, βI, βII, γ) and novel (PKCδ, ε, η, θ) PKC isozymes with nanomolar affinity, they induce distinct patterns of isoform activation and downregulation. Specifically, phorbol esters typically cause initial localization of PKCδ to the plasma membrane followed by partial redistribution to internal membranes, while this compound induces localization of PKCδ directly to internal membranes, bypassing the plasma membrane translocation observed with phorbol esters. This differential subcellular localization has profound implications for downstream signaling, as PKCδ localized to different cellular compartments encounters distinct substrates and produces different biological outcomes. [1] [2]

The temporal dynamics of PKC regulation also differ substantially between this compound and phorbol esters. In many cellular systems, phorbol esters cause progressive downregulation of PKCδ, whereas this compound displays a biphasic dose response curve for PKCδ downregulation, with protection against downregulation observed at higher concentrations. Conversely, for other isoforms such as PKCα and PKCβ, this compound often causes more rapid downregulation than does PMA. Additionally, the phosphorylation patterns induced by these activators differ significantly - PMA induces robust phosphorylation of PKCδ at tyrosine 311 (Y311), while this compound induces markedly less phosphorylation at this residue. These differential effects on isoform-specific localization, downregulation kinetics, and phosphorylation patterns collectively contribute to the distinct biological outcomes produced by this compound compared to phorbol esters. [1] [2]

Differential Downstream Signaling Consequences

The divergent signaling initiated by this compound versus phorbol esters manifests particularly in apoptotic pathways and inflammatory responses. In LNCaP prostate cancer cells, phorbol esters such as PMA induce apoptosis through PKCδ activation, which triggers an autocrine loop involving secretion of death factors, primarily tumor necrosis factor-α (TNFα). This PKCδ-mediated TNFα release initiates apoptotic signaling cascades that ultimately lead to programmed cell death. In striking contrast, this compound fails to induce apoptosis in LNCaP cells because it does not translocate PKCδ to the plasma membrane or promote TNFα release. Moreover, this compound functionally antagonizes peripheral PKCδ translocation and TNFα release induced by phorbol ester stimulation, thereby blocking PMA-induced apoptosis. This fundamental difference in the ability to initiate specific PKCδ-dependent signaling events at the plasma membrane represents a key mechanism underlying the functional antagonism between these two classes of PKC modulators. [2]

The duration of signaling responses represents another critical differentiator between this compound and phorbol esters. In many cellular systems, this compound induces more transient responses compared to the sustained signaling typically induced by phorbol esters. For example, in mouse epidermal cells, phorbol ester caused long-lasting inhibition of cell-cell communication, while inhibition by this compound was largely lost within 3 hours. Similarly, inhibition of epidermal growth factor binding by this compound in these cells was transient (lost by 4 hours), whereas phorbol ester produced long-lasting inhibition. This abbreviated response pattern cannot be attributed to this compound instability, as co-treatment with this compound and phorplatin ester produces responses similar to this compound alone. The transient nature of this compound-induced signaling may contribute to its inability to sustain certain biological responses such as proliferation inhibition and apoptotic induction that require prolonged signaling activation. [1]

Table 2: Comparative Mechanisms of this compound vs. Phorbol Esters

| Parameter | This compound | Phorbol Esters (PMA) | Biological Significance |

|---|---|---|---|

| PKCδ localization | Direct to internal membranes | Initial plasma membrane then internal membranes | Different substrate access |

| PKCδ downregulation | Biphasic dose response; protection at high concentrations | Progressive downregulation | Differential sustained signaling |

| PKCα/β downregulation | Faster than PMA | Slower downregulation | Altered signaling duration |

| PKCδ Y311 phosphorylation | Minimal induction | Robust phosphorylation | Differential kinase activity |

| TNFα secretion in LNCaP | No induction | Strong induction | Differential apoptosis |

| Response duration | Transient (hours) | Sustained | Different biological outcomes |

| Transcriptional modulation | Shorter duration | Longer duration | Different gene expression programs |

Experimental Evidence and Research Models

Key Experimental Cell Models

Several well-characterized cell models have been instrumental in elucidating the functional antagonism between this compound and phorbol esters. The U937 human myeloid leukemia cell line represents one of the most extensively utilized models, in which PMA inhibits proliferation and induces cellular attachment, while this compound fails to elicit these responses and instead blocks the effects of PMA when both agents are co-administered. This system has proven invaluable for structure-activity relationship studies, as synthetic bryostatin analogs can be classified as "bryostatin-like" or "PMA-like" based on their effects on U937 cell proliferation and attachment. A second critical model is the LNCaP human prostate cancer cell line, where PMA inhibits cell growth through induction of apoptosis, largely mediated via PKCδ activation and TNFα secretion. In this system, this compound again fails to induce growth inhibition or apoptosis and antagonizes these PMA-induced responses. Interestingly, some bryostatin analogs such as Merle 23 display cell-type-specific behavior, acting in a PMA-like manner in U937 cells while exhibiting bryostatin-like activity in LNCaP cells, highlighting the complexity of these signaling responses. [7] [1] [2]

The HL-60 human promyelocytic leukemia cell line has also contributed significantly to understanding this compound mechanisms. In this model, this compound induces monocytic differentiation characterized by adherence, growth inhibition, appearance of monocyte cell surface antigens, and alpha-naphthyl acetate esterase staining. At a concentration of 10 nM, this compound downregulates c-myc expression while inducing c-fos, c-fms, and tumor necrosis factor transcripts - changes similar to those associated with phorbol ester-induced monocytic differentiation. However, at higher concentrations (100 nM), this compound demonstrates reduced effects on growth inhibition and gene expression changes while simultaneously antagonizing phorbol ester-induced cytostatic effects and adherence. This concentration-dependent activity reveals the complex pharmacology of this compound and highlights the importance of dose considerations in both experimental and therapeutic contexts. [8]

Transcriptional Response Studies

Comprehensive transcriptional analyses have provided additional insights into the differential effects of this compound and phorbol esters. Examination of gene expression patterns in both U937 and LNCaP cell lines using qPCR revealed that the predominant difference between this compound and PMA lies in the duration of transcriptional modulation rather than the specific genes affected. Both compounds regulated a similar set of PKC-responsive genes, but this compound induced notably shorter-lasting transcriptional changes compared to the sustained modulation produced by PMA. This abbreviated transcriptional response was not attributable to this compound instability, since this compound effectively suppressed the phorbol ester response when co-administered. For a series of bryostatin analogs spanning the spectrum from this compound-like to phorbol ester-like activity in U937 cells, the duration of transcriptional response correlated with the pattern of biological activity, suggesting that transcriptional response kinetics may provide a robust platform for structure-activity analysis. [1]

Research Methodologies and Experimental Protocols

Binding Assays and Cellular Response Evaluation

Quantitative binding assays form the foundation for evaluating the interaction between bryostatin analogs and PKC isozymes. The standard approach involves competitive binding assays using [³H]phorbol 12,13-dibutyrate (PDBu) as the radioactive ligand. Briefly, PKC (typically purified from rat brain or recombinant sources) is incubated with [³H]PDBu in the presence of varying concentrations of this compound or its analogs. The incubation buffer usually contains 20 mM Tris-HCl (pH 7.4), 1 mg/mL bovine serum albumin, 0.5 mM CaCl~2~, 50 μg/mL phosphatidylserine, and 3 mM MgCl~2~. After incubation at 30°C for 10-15 minutes, bound and free ligand are separated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. Nonspecific binding is determined in the presence of excess unlabeled PDBu (typically 10-20 μM). The binding affinity (K~i~) is then calculated using the Cheng-Prusoff equation: K~i~ = IC~50~/(1 + [L]/K~d~), where IC~50~ is the concentration of competitor that inhibits specific binding by 50%, [L] is the concentration of [³H]PDBu, and K~d~ is the dissociation constant of [³H]PDBu. This method has revealed that this compound typically exhibits K~i~ values in the range of 1.3-188 nM for various PKC isozymes, with particularly high affinity for PKCα. [7] [3]

Cellular response evaluation employs multiple complementary assays to characterize the functional effects of this compound and its analogs. In U937 cells, the key endpoints include proliferation inhibition and cellular attachment. For proliferation assays, cells are typically seeded at 1-2 × 10^5^ cells/mL and treated with various concentrations of test compounds for 48-72 hours. Cell proliferation is then quantified using methods such as [³H]thymidine incorporation, MTT assay, or direct cell counting. For attachment assays, cells are treated with compounds for 24-48 hours, after which attached and floating cells are separately collected and counted. The percentage of attached cells provides a measure of differentiation induction. In LNCaP cells, the primary endpoints are growth inhibition and apoptosis induction. Apoptosis is typically assessed by morphological examination (DAPI staining for nuclear condensation and fragmentation), Annexin V/propidium iodide staining followed by flow cytometry, or caspase activation assays. These cellular response profiles allow classification of analogs as "bryostatin-like" (failing to inhibit proliferation/induce attachment in U937 cells and failing to induce apoptosis in LNCaP cells while antagonizing PMA effects) or "PMA-like" (producing these responses directly). [7] [1] [2]

Mechanistic Studies and Transcriptional Analysis

Subcellular localization studies provide critical insights into the differential mechanisms of this compound and phorbol esters. The most common approach involves immunofluorescence microscopy using PKC isoform-specific antibodies and GFP-tagged PKC constructs. For these experiments, cells are grown on glass coverslips, treated with compounds for various times (typically 5-60 minutes), then fixed with paraformaldehyde, permeabilized with Triton X-100, and incubated with primary antibodies against specific PKC isozymes. After washing, cells are incubated with fluorescently-labeled secondary antibodies and examined by confocal microscopy. Alternatively, live-cell imaging can be performed using GFP-tagged PKC constructs to track real-time translocation dynamics. These approaches have revealed that this compound and PMA produce distinct patterns of PKCδ localization - with PMA causing initial plasma membrane translocation followed by internal membrane distribution, while this compound induces direct localization to internal membranes without the plasma membrane phase. [2]

Transcriptional response analysis typically employs quantitative PCR (qPCR) to measure mRNA levels of PKC-responsive genes. The standard protocol involves treating cells with compounds for various times (e.g., 1, 3, 6, 12, 24 hours), followed by RNA extraction using TRIzol or similar reagents. cDNA is synthesized using reverse transcriptase with oligo(dT) and/or random primers. qPCR is then performed using gene-specific primers and SYBR Green or TaqMan chemistry. Commonly analyzed genes include those known to be regulated by PKC activators, such as TNFα, interleukin-1β, matrix metalloproteinase-9, and various early response genes. The cycling conditions typically involve an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute, with data collection during the annealing/extension step. Melt curve analysis confirms amplification specificity. Data analysis uses the comparative C~T~ method (2^-ΔΔC~T~) with normalization to housekeeping genes such as GAPDH or β-actin. These studies have demonstrated that while this compound and PMA regulate a similar set of genes, this compound induces notably shorter-duration transcriptional changes. [1]

Therapeutic Applications and Clinical Translation

Cancer Therapy Applications

Oncology applications of this compound have been extensively investigated in clinical trials, with more than three dozen trials conducted for various cancer types. The compound has been evaluated as both a single agent and in combination therapies against hematological malignancies and solid tumors including melanoma, non-Hodgkin's lymphoma, chronic lymphocytic leukemia, renal cell carcinoma, colorectal cancer, and esophageal cancer. As a single agent, this compound has demonstrated minimal antitumor activity in most Phase II studies. However, in combination with other chemotherapeutic agents, particularly paclitaxel, this compound has shown more promising results. The basis for combination therapy lies in this compound's ability to modulate PKC-mediated drug resistance pathways and enhance the cytotoxicity of other agents. For example, in human myeloid leukemia cells, this compound enhances apoptosis induced by paclitaxel and other chemotherapeutic drugs. This synergistic interaction has led the FDA to grant orphan drug status to this compound in combination with paclitaxel for the treatment of esophageal cancer, highlighting its potential in specific therapeutic contexts. [3] [4] [5]

The unique biological properties of this compound, particularly its functional antagonism of phorbol ester responses, provide a mechanistic rationale for its application in cancer therapy. Unlike tumor-promoting phorbol esters, this compound itself shows little promoting activity and actually inhibits the tumor-promoting activity of phorbol esters. This antitumor promotional activity, combined with its ability to induce differentiation in certain leukemia cell lines and enhance the efficacy of conventional chemotherapeutic agents, positions this compound as a potential differentiation therapy agent and chemosensitizer. Current challenges in oncology applications include identifying the specific cancer subtypes most likely to respond to this compound therapy, optimizing dosing schedules to maximize synergistic interactions while minimizing toxicity, and developing predictive biomarkers for patient selection. The ongoing development of simplified bryostatin analogs with improved therapeutic indices may address some of these challenges and expand the clinical utility of this unique class of PKC modulators. [4] [5]

Non-Oncology Applications and Clinical Status

Neurological applications of this compound represent a particularly promising area of therapeutic development. Research has revealed that PKC activation plays a critical role in synaptic formation and function, with PKC activators inducing the formation of new synapses and regulating molecular pathways involved in memory storage. Preclinical studies in animal models of Alzheimer's disease have demonstrated that this compound enhances memory, corrects memory deficits, restores lost synapses, prevents neuronal death, and reduces amyloid plaques and neurofibrillary tangles - addressing multiple hallmark pathologies of Alzheimer's disease. These promising preclinical findings have supported advancement to clinical trials, with this compound receiving approval for Phase II clinical studies in Alzheimer's disease patients. Beyond Alzheimer's disease, animal studies suggest this compound may also help restore memory after strokes and traumatic brain injuries, potentially through similar mechanisms of synaptic repair and neuronal protection. [4]

HIV eradication represents another innovative therapeutic application for this compound. In patients with HIV, latent reservoirs of the virus persist despite antiretroviral therapy, preventing complete eradication. This compound shows potential for activating these latent HIV reservoirs through its ability to activate transcription factors that stimulate HIV provirus expression. By "rousing" latent HIV from its slumbering state in combination with antiretroviral therapy, this compound could potentially contribute to eradication strategies. Additionally, this compound has received orphan drug designation for fragile X syndrome, further expanding its potential therapeutic repertoire. The diverse clinical applications of this compound underscore the broad pharmacological potential of PKC modulation and highlight how understanding the fundamental mechanisms of functional antagonism between this compound and phorbol esters can inform therapeutic development across multiple disease areas. [3] [4]

Diagram 1: Differential signaling pathways of this compound versus PMA illustrating mechanisms of functional antagonism

Diagram 2: Structural determinants of this compound activity and functional domains

Conclusion

The functional antagonism of phorbol ester effects by this compound represents a fascinating example of how structurally distinct compounds binding to similar domains on the same target proteins can produce dramatically different biological outcomes. Through differential effects on PKC isoform localization, downregulation kinetics, and signaling duration, this compound achieves its unique biological profile that includes antagonism of many phorbol ester responses. The continuing elucidation of structure-activity relationships has identified key structural determinants of this functional antagonism, particularly in the top half of the molecule encompassing the C8 and C9 positions, while the bottom half remains primarily responsible for high-affinity PKC binding. These insights have enabled the design of simplified analogs that retain the desirable therapeutic properties while improving synthetic accessibility.

References

- 1. Comparison of transcriptional response to phorbol ester, ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Phorbol Ester-Induced Apoptosis in ... [sciencedirect.com]

- 3. Preclinical and Clinical Studies on Bryostatins, A Class of ... [pubmed.ncbi.nlm.nih.gov]

- 4. The Bryostatins ’ Tale | Chemical & Engineering News [cen.acs.org]

- 5. This compound - an overview [sciencedirect.com]

- 6. Neristatin 1 Provides Critical Insight Into this compound ... [pubmed.ncbi.nlm.nih.gov]

- 7. The Bryostatin A-Ring Acetate is Not the Critical Determinant for... 1 [pmc.ncbi.nlm.nih.gov]

- 8. This compound activates protein kinase C and induces ... - PubMed [pubmed.ncbi.nlm.nih.gov]

protein kinase C isoforms activated by Bryostatin 1

PKC Isoforms Activated by Bryostatin 1

| PKC Isoform | Class | Interaction with this compound | Reported Affinity (Kd in nM) | Key Functional Consequences & Therapeutic Context |

|---|---|---|---|---|